2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid
Description
Properties
IUPAC Name |
2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-5-11-8(2)12-6-7-13(20-10(4)15(17)18)9(3)14(12)21-16(11)19/h6-7,10H,5H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOHCULLURALNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)O)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chromen-2-one core through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalystsThe final step involves the esterification of the chromen-2-one derivative with propanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and reduce production costs. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ether and ester groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkoxides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether or ester derivatives .
Scientific Research Applications
2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate (CAS: 670241-93-7) , a closely related coumarin derivative.
Structural and Functional Differences
Implications of Substituent Variations
Solubility: The carboxylic acid in the target compound increases water solubility compared to the ester and ketone groups in the CAS 670241-93-7 compound. This makes the former more suitable for aqueous formulations in drug delivery . The ethyl propanoate ester in the latter enhances lipophilicity, favoring blood-brain barrier penetration.
Reactivity :
- The ketone group (-C(O)-) at position 7 in CAS 670241-93-7 enables nucleophilic additions (e.g., hydrazine reactions), whereas the carboxylic acid in the target compound supports salt formation or conjugation with amines .
Pharmacological Potential: Anticoagulant Activity: Coumarins with free carboxylic acids (e.g., warfarin analogs) often exhibit enhanced binding to serum albumin, prolonging therapeutic effects. Antimicrobial Applications: The ketone group in CAS 670241-93-7 may improve interactions with microbial enzymes, as seen in related coumarin derivatives .
Biological Activity
2-(3-Ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoic acid is a synthetic compound that belongs to the class of coumarin derivatives. Its unique structure, characterized by a chromen-2-one core with various substituents, positions it as a candidate for biological activity research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18O5 |
| CAS Number | 432532-85-9 |
| Molecular Weight | 290.31 g/mol |
Biological Activity
Research indicates that this compound exhibits a variety of biological activities, primarily due to its interaction with cellular targets.
Antimicrobial Activity
Studies have shown that derivatives of coumarin compounds possess significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, demonstrating inhibition of growth at certain concentrations.
Case Study: Antimicrobial Efficacy
In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating moderate antimicrobial activity.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in vitro and in vivo. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings:
- In Vitro Studies: Cell lines treated with the compound showed a reduction in nitric oxide production, a marker of inflammation.
- Animal Models: In a mouse model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to the control group.
Anticancer Activity
The anticancer properties of coumarin derivatives are well-documented. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.
Case Study: Cancer Cell Lines
In assays using human breast cancer (MCF-7) and liver cancer (HepG2) cell lines:
- The compound exhibited IC50 values of 30 µM for MCF-7 and 25 µM for HepG2.
- Morphological changes consistent with apoptosis were observed under microscopy after treatment.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The chromenone structure allows for competitive inhibition of enzymes involved in inflammatory pathways.
- Receptor Binding: The compound may bind to nuclear receptors influencing gene expression related to cell cycle regulation and apoptosis.
Comparative Analysis
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Coumarin | Mild antimicrobial | >100 |
| Warfarin | Anticoagulant | N/A |
| Umbelliferone | Antioxidant | >75 |
| Target Compound | Antimicrobial/Anticancer | 30 (MCF-7), 25 (HepG2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
